molecular formula C21H23N5O4 B14008849 benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 51186-67-5

benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B14008849
CAS No.: 51186-67-5
M. Wt: 409.4 g/mol
InChI Key: VIXHUWLPAMSXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound that features a unique structure combining an indole moiety, a hydrazinyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(benzyloxycarbonyl)amino]acetamidoacetic acid with benzotriazole under specific conditions . The reaction is carried out using the Katritzky method, which is known for its efficiency in producing high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

Benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, while the hydrazinyl group can form covalent bonds with target molecules, enhancing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety enhances its ability to interact with biological targets, while the hydrazinyl group provides additional reactivity, making it a versatile compound for various applications.

Properties

CAS No.

51186-67-5

Molecular Formula

C21H23N5O4

Molecular Weight

409.4 g/mol

IUPAC Name

benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C21H23N5O4/c22-26-19(27)12-24-20(28)18(10-15-11-23-17-9-5-4-8-16(15)17)25-21(29)30-13-14-6-2-1-3-7-14/h1-9,11,18,23H,10,12-13,22H2,(H,24,28)(H,25,29)(H,26,27)

InChI Key

VIXHUWLPAMSXFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.